

how to use "Tubulin inhibitor 19" in cell culture experiments

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Application Notes and Protocols for Tubulin Inhibitor 19

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Tubulin Inhibitor 19** in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing tubulintargeting agents.

Product Information



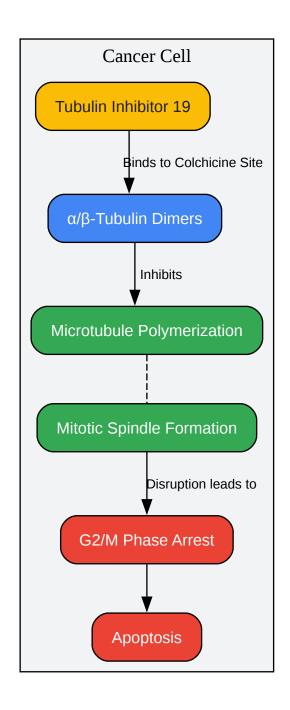
Property	Value	
Compound Name	Tubulin Polymerization Inhibitor (Representative)	
CAS Number	1151995-69-5 (Example for a similar compound) [1]	
Molecular Formula	C19H19NO5 (Example for a similar compound)[1]	
Molecular Weight	341.36 g/mol (Example for a similar compound)	
Appearance	Solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C when aliquoted to avoid repeat freeze-thaw cycles.[2]	

Mechanism of Action

Tubulin inhibitors are a class of compounds that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3] These agents typically bind to tubulin, the protein subunit of microtubules, and can be classified as either microtubule-stabilizing or -destabilizing agents.[3]

Tubulin Inhibitor 19 is a potent, cell-permeable anti-microtubule agent that functions by inhibiting tubulin polymerization. It is believed to bind to the colchicine binding site on β -tubulin, which leads to the disruption of microtubule formation.[4][5] This interference with microtubule dynamics results in the arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cells.[5][6][7]





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Caption: Mechanism of action of **Tubulin Inhibitor 19**.

Biological Activity Data

The following table summarizes the reported biological activity of a representative tubulin polymerization inhibitor. Researchers should perform their own dose-response experiments to determine the potency of their specific **Tubulin Inhibitor 19** in their cell lines of interest.



Assay	Cell Line/Target	IC50 / GI50	Reference
Tubulin Polymerization Inhibition	Purified porcine brain tubulin	4.5 μΜ	[2]
Anti-proliferative Activity	NCI-60 Human Tumor Cell Line Screen	GI ₅₀ <10 nM in 46 out of 53 cell lines	[2]
Anti-proliferative Activity	A549 (Lung Carcinoma)	IC ₅₀ of 2 μM for a similar bis-indole derivative	[8]
Tubulin Polymerization Inhibition	Purified Tubulin	IC ₅₀ of 7.5 μM for a similar bis-indole derivative	[8]

Experimental Protocols In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of **Tubulin Inhibitor 19** on the polymerization of purified tubulin. The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm or by fluorescence enhancement.[9][10][11]

Materials:

- Purified tubulin (e.g., from bovine brain)
- G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol)
- GTP solution (10 mM)
- **Tubulin Inhibitor 19** stock solution (in DMSO)
- Positive control (e.g., Colchicine, Nocodazole)
- Negative control (DMSO)

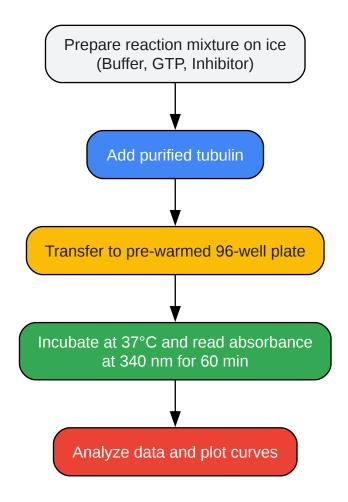


- Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
- 96-well plates (UV-transparent or black plates for fluorescence)

Protocol:

- Prepare the reaction mixture on ice: To the G-PEM buffer, add GTP to a final concentration of 1 mM.
- Add Tubulin Inhibitor 19 at various concentrations to the reaction mixture. Include positive and negative controls.
- Add purified tubulin to the reaction mixture to a final concentration of 2-4 mg/mL.[9][10]
- Transfer the reaction mixtures to a pre-warmed 96-well plate.
- Immediately place the plate in the spectrophotometer pre-heated to 37°C.
- Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes.[9][12]
- Plot the absorbance against time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.[9]





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Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the cytotoxic effect of **Tubulin Inhibitor 19** on cancer cell lines.

Materials:

- · Cancer cell line of interest
- Complete cell culture medium
- **Tubulin Inhibitor 19** stock solution (in DMSO)
- MTT or MTS reagent

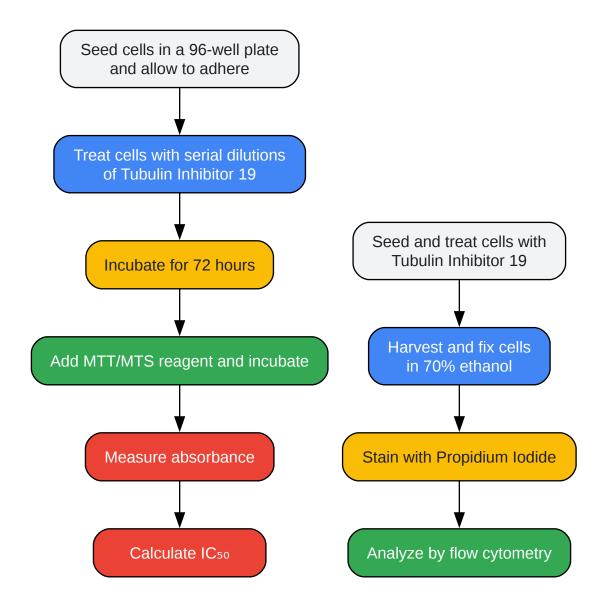


- Solubilization solution (for MTT assay)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader

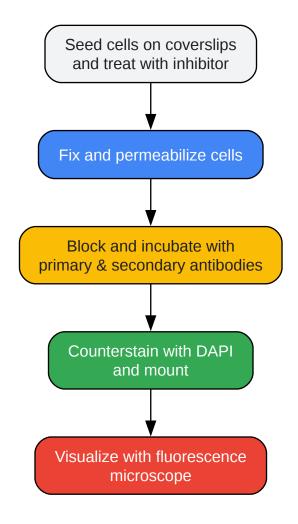
Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Tubulin Inhibitor 19 in complete medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[13]
- Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).
- If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a doseresponse curve to determine the IC₅₀ value.









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